molecular formula C15H12FN3O2 B5724164 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

Cat. No. B5724164
M. Wt: 285.27 g/mol
InChI Key: QPZFWXUWZLXIOB-UHFFFAOYSA-N
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Description

The compound "3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine" belongs to the family of oxadiazole derivatives, which are known for their diverse pharmacological activities. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, a five-membered ring consisting of three carbon atoms and two nitrogen atoms at nonadjacent positions.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, a method for synthesizing oxadiazole derivatives involves the cyclization of substituted benzoic acid hydrazides using phosphorousoxychloride at high temperatures. This method has been applied to produce compounds with significant biological activities (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, 1^1H NMR, 13^{13}C NMR, and LC-MS. For example, the structural characterization of novel oxadiazole compounds revealed their precise molecular framework, contributing to their biological properties (Shyma et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including N-alkylation and sulfanyl substitutions, which modify their chemical properties and biological activities. The introduction of different substituents into the oxadiazole ring or onto the phenyl ring can significantly influence the compound's reactivity and interaction with biological targets (Mamatha S.V et al., 2019).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also be interesting to investigate its interactions with biological systems .

properties

IUPAC Name

5-(4-fluorophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-3-8-12(15(17-9)20-2)13-18-14(21-19-13)10-4-6-11(16)7-5-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZFWXUWZLXIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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